4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide
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Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activities
A study by Ahmad et al. (2012) on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the antioxidant potential of these compounds. The compounds exhibited moderate to significant radical scavenging activity, suggesting their utility in designing potent biologically active molecules with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Properties
Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one, showing promise for studies on biological activity, chemosensors, and fluorescence. These compounds, including 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones, demonstrated antimicrobial and acute toxicity properties, indicating their potential for pharmaceutical applications (Stepanova et al., 2020).
Analgesic and Diuretic Potential
Research by Ukrainets et al. (2017) on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides and their derivatives revealed compounds of interest as potential diuretics and analgesics. This demonstrates the therapeutic applications of benzothiazine derivatives in addressing pain and promoting diuresis, further indicating the versatility of these compounds in drug development (Ukrainets et al., 2017).
Antihyperglycemic Agents
A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives by Nomura et al. (1999) identified a candidate drug, KRP-297, for diabetes mellitus treatment. This highlights the potential of thiazolidinone derivatives in developing antidiabetic agents, contributing to the broader field of metabolic disorder treatments (Nomura et al., 1999).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-14-6-9-17-7-2-1-3-8-17)18-10-12-19(13-11-18)22-15-4-5-16-26(22,24)25/h1-3,7-8,10-13H,4-6,9,14-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKDQWPNUQJEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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